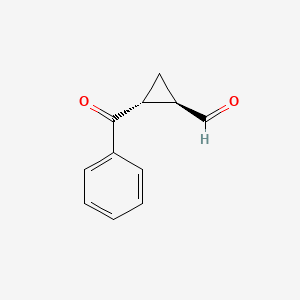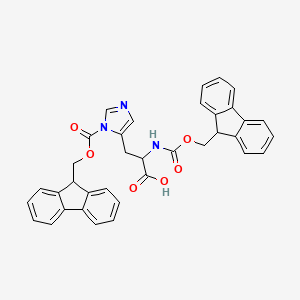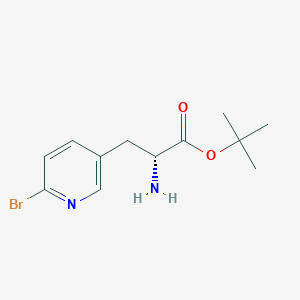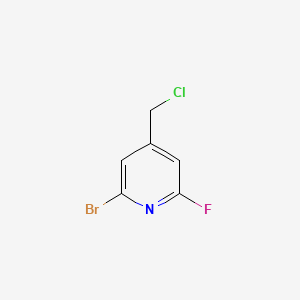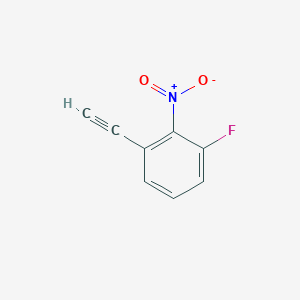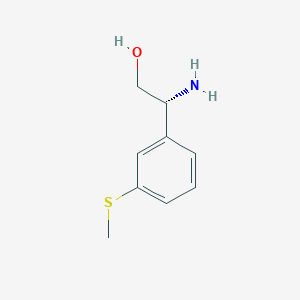
(R)-2-Amino-2-(3-(methylthio)phenyl)ethanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
®-2-Amino-2-(3-(methylthio)phenyl)ethanol is a chiral compound that features an amino group, a hydroxyl group, and a methylthio-substituted phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-2-Amino-2-(3-(methylthio)phenyl)ethanol typically involves the asymmetric reduction of a corresponding ketone precursor. One common method is the reduction of 3-(methylthio)acetophenone using a chiral catalyst. The reaction is carried out in the presence of a reducing agent such as sodium borohydride or lithium aluminum hydride, under controlled temperature and pH conditions to ensure the desired enantiomeric purity.
Industrial Production Methods
In an industrial setting, the production of ®-2-Amino-2-(3-(methylthio)phenyl)ethanol may involve the use of biocatalysts or enzymes to achieve high enantioselectivity. For example, the use of whole-cell biocatalysts such as Leifsonia xyli has been reported for the enantioselective reduction of ketones to produce chiral alcohols .
Chemical Reactions Analysis
Types of Reactions
®-2-Amino-2-(3-(methylthio)phenyl)ethanol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form the corresponding amine.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of 3-(methylthio)acetophenone.
Reduction: Formation of 2-(3-(methylthio)phenyl)ethanamine.
Substitution: Formation of various substituted derivatives depending on the reagents used.
Scientific Research Applications
®-2-Amino-2-(3-(methylthio)phenyl)ethanol has several applications in scientific research:
Chemistry: Used as a chiral building block in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activity and interactions with enzymes.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of ®-2-Amino-2-(3-(methylthio)phenyl)ethanol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s chiral nature allows it to fit into the active sites of enzymes, potentially inhibiting or modulating their activity. The presence of the methylthio group may enhance its binding affinity and specificity for certain targets.
Comparison with Similar Compounds
Similar Compounds
®-2-Amino-2-phenylethanol: Lacks the methylthio group, resulting in different chemical and biological properties.
®-2-Amino-2-(4-methylthio)phenyl)ethanol: Similar structure but with the methylthio group in a different position, affecting its reactivity and interactions.
®-2-Amino-2-(3-methoxyphenyl)ethanol: Contains a methoxy group instead of a methylthio group, leading to different electronic and steric effects.
Uniqueness
®-2-Amino-2-(3-(methylthio)phenyl)ethanol is unique due to the presence of the methylthio group on the phenyl ring, which can influence its chemical reactivity and biological activity. This structural feature may enhance its potential as a therapeutic agent or a chiral building block in organic synthesis.
Properties
Molecular Formula |
C9H13NOS |
|---|---|
Molecular Weight |
183.27 g/mol |
IUPAC Name |
(2R)-2-amino-2-(3-methylsulfanylphenyl)ethanol |
InChI |
InChI=1S/C9H13NOS/c1-12-8-4-2-3-7(5-8)9(10)6-11/h2-5,9,11H,6,10H2,1H3/t9-/m0/s1 |
InChI Key |
MUFHXIUVJOIJCJ-VIFPVBQESA-N |
Isomeric SMILES |
CSC1=CC=CC(=C1)[C@H](CO)N |
Canonical SMILES |
CSC1=CC=CC(=C1)C(CO)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


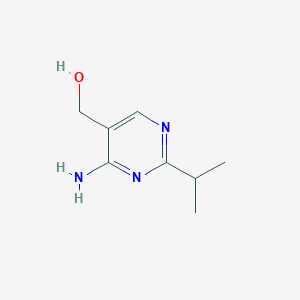
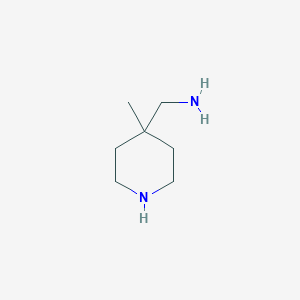
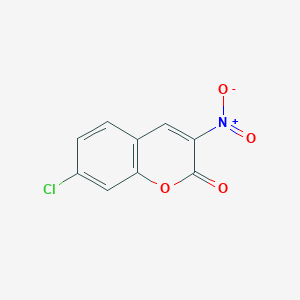
![2-(7-Bromobenzo[d]thiazol-2-yl)acetonitrile](/img/structure/B13118260.png)
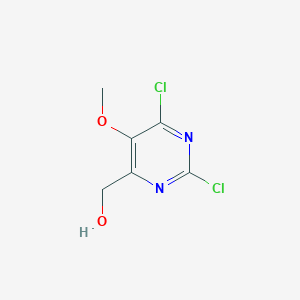
![3-Amino-[1,2,4]triazolo[4,3-a]pyridine-5-carboxylic acid](/img/structure/B13118276.png)
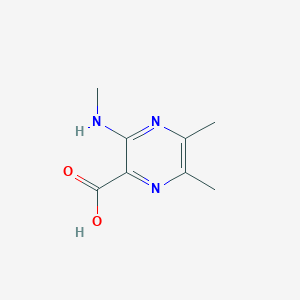
![2-(Chloromethyl)-4,5-dimethylbenzo[d]thiazole](/img/structure/B13118286.png)

